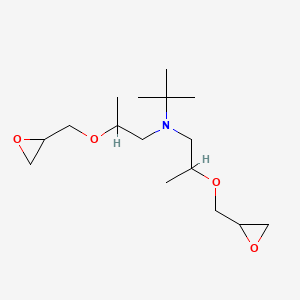![molecular formula C16H36Cl4Pd2S2 B15346419 Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di- CAS No. 68630-80-8](/img/structure/B15346419.png)
Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- is a metal-organic compound with the molecular formula C16H36Cl4Pd2S2 and a molecular weight of 647.20 g/mol. It is a colorless crystal or yellow solid, insoluble in water but readily soluble in organic solvents . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- typically involves the reaction of palladium chloride with 1,1’-thiobis[butane] in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{SC}_4\text{H}_8 \rightarrow \text{Pd}_2\text{Cl}_2(\text{SC}_4\text{H}_8)_2\text{Cl}_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility. The process includes stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments with specific classes ranging from Class 100 to Class 100,000.
Análisis De Reacciones Químicas
Types of Reactions
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different palladium complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Aplicaciones Científicas De Investigación
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and in various industrial processes requiring palladium catalysts.
Mecanismo De Acción
The mechanism by which Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- exerts its effects involves the coordination of palladium with various ligands. The palladium center can undergo oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) chloride: A simpler palladium compound used in similar catalytic applications.
Palladium acetate: Another palladium complex used in organic synthesis.
Palladium(II) bis(benzonitrile) dichloride: A palladium complex with different ligands but similar catalytic properties.
Uniqueness
Palladium, di-mu-chlorodichlorobis[1,1’-thiobis[butane]]di- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic reactions. The presence of the 1,1’-thiobis[butane] ligands provides unique steric and electronic properties that differentiate it from other palladium complexes.
Propiedades
Número CAS |
68630-80-8 |
|---|---|
Fórmula molecular |
C16H36Cl4Pd2S2 |
Peso molecular |
647.2 g/mol |
Nombre IUPAC |
1-butylsulfanylbutane;palladium(2+);tetrachloride |
InChI |
InChI=1S/2C8H18S.4ClH.2Pd/c2*1-3-5-7-9-8-6-4-2;;;;;;/h2*3-8H2,1-2H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
FCVHAOGYFKYZEV-UHFFFAOYSA-J |
SMILES canónico |
CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)









![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)


